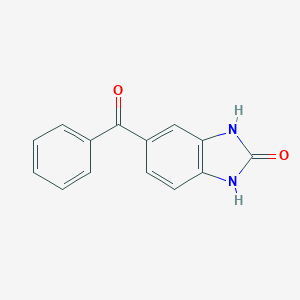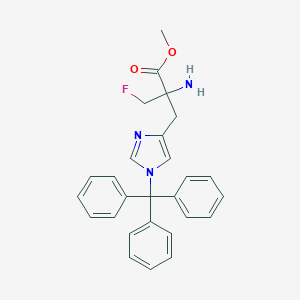
9,10-Bis(3,5-dihydroxyphenyl)anthracen
Übersicht
Beschreibung
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a chemical compound with the molecular formula C26H18O4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is 394.43 . It consists of an anthracene core with two 3,5-dihydroxyphenyl groups attached at the 9 and 10 positions .Physical and Chemical Properties Analysis
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a solid at 20 degrees Celsius . It has a density of 1.4±0.1 g/cm3, a boiling point of 634.9±55.0 °C at 760 mmHg, and a flash point of 290.6±26.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Kristalltechnik
9,10-Bis(3,5-dihydroxyphenyl)anthracen (BDHA) wurde in der Kristalltechnik zur Konstruktion supramolekularer Architekturen verwendet . Es bildet polymere, wasserstoffgebundene Supramoleküle durch Selbstassemblierung mit 2,2′,4,4′-Tetrahydroxybenzophenon (THB) und Bipyridinbasen . Die resultierenden molekularen Komplexe weisen polymere supramolekulare Strukturen über O–H· · ·N oder O–H· · ·O-Wasserstoffbrückenbindungen auf .
Bildung von rechteckigen Makrozyklen
BDHA bildet unendlich lange rechteckige Makrozyklen, die miteinander verbunden sind, deren Größen jeweils ca. 12,477 å × 4,802 å und 14,575 å × 4,809 å betragen . Diese Makrozyklen entstehen durch intermolekulare O–H· · ·N-Wasserstoffbrückenbindungen .
Bildung einer eindimensionalen Zickzack-Kettenstruktur
BDHA kann eine eindimensionale Zickzack-Kettenstruktur bilden . Dies ist ein weiteres Beispiel für seine Fähigkeit, komplexe Strukturen durch Wasserstoffbrückenbindungen zu bilden .
Bildung einer Leiterstruktur
BDHA kann auch eine Leiterstruktur bilden . In dieser Struktur sind zwei Dipy-Sul-Moleküle in einen Rahmen eingeschlossen .
Verwendung in Metallazyklen und Metallakäfigen
Aufgrund seiner stark konjugierten, panelartigen Struktur und seiner einzigartigen photophysikalischen und chemischen Eigenschaften wurde Anthracen häufig zur Herstellung attraktiver und funktionaler supramolekularer Anordnungen verwendet, darunter zweidimensionale Metallazyklen und dreidimensionale Metallakäfige
Wirkmechanismus
Mode of Action
It has been observed that the compound forms intermolecular o–h· · ·n hydrogen bondings . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.
Action Environment
The action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene may be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid moisture . These conditions suggest that the compound’s stability, efficacy, and action could be affected by factors such as oxygen levels and humidity.
Eigenschaften
IUPAC Name |
5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBBWVMITMIXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453237 | |
| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153715-08-3 | |
| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
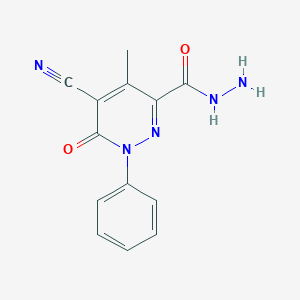
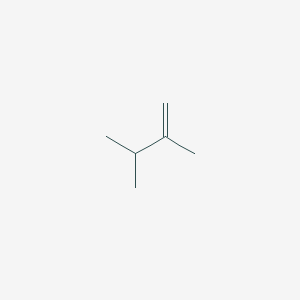
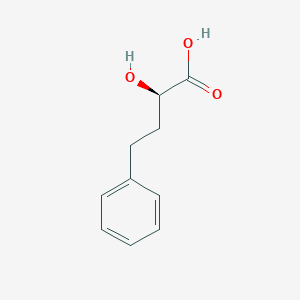
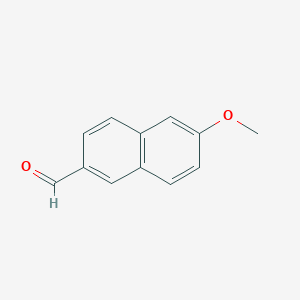

![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)

